3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H20N4O6S and its molecular weight is 456.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a derivative of pyrazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[3,4-c]pyrazole moiety and subsequent modifications to introduce the trimethoxy and nitrophenyl groups. The synthetic route may include:
- Formation of the Thieno-Pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Functional Group Modifications : Introduction of the trimethoxy and nitrophenyl substituents is accomplished via nucleophilic substitutions or coupling reactions.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance:
- BRAF(V600E) Inhibition : Pyrazole derivatives have been reported to inhibit BRAF(V600E), a common mutation in melanoma, demonstrating their potential as targeted cancer therapies .
- Cell Proliferation Studies : In vitro studies have demonstrated that these compounds can significantly reduce cell proliferation in breast and lung cancer cell lines.
Anti-inflammatory and Antibacterial Activity
In addition to antitumor effects, pyrazole derivatives are recognized for their anti-inflammatory and antibacterial activities:
- Inhibition of Nitric Oxide Production : Some derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating potential anti-inflammatory properties .
- Antibacterial Efficacy : Studies have revealed that certain pyrazole compounds exhibit moderate to high antibacterial activity against various strains of bacteria.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:
- Substituent Positioning : The position of methoxy and nitro groups on the benzene ring affects both solubility and interaction with biological targets.
- Core Structure Modifications : Variations in the thieno-pyrazole core can enhance potency and selectivity against specific targets.
Case Studies
-
Case Study on Antitumor Activity :
- A study evaluated a series of pyrazole derivatives including this compound against melanoma cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity.
-
Case Study on Anti-inflammatory Effects :
- Another investigation focused on the anti-inflammatory properties of similar pyrazole compounds. Results showed a significant reduction in pro-inflammatory cytokines in LPS-stimulated macrophages when treated with these derivatives.
Data Tables
Activity Type | Compound Tested | IC50 (µM) | Effectiveness |
---|---|---|---|
Antitumor | 3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-... | 5.0 | High |
Anti-inflammatory | Similar Pyrazole Derivative | 10.0 | Moderate |
Antibacterial | Various Pyrazole Derivatives | 15.0 - 30.0 | Moderate to High |
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c1-29-17-8-12(9-18(30-2)19(17)31-3)21(26)22-20-15-10-32-11-16(15)23-24(20)13-4-6-14(7-5-13)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKWMEOKEQYGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.